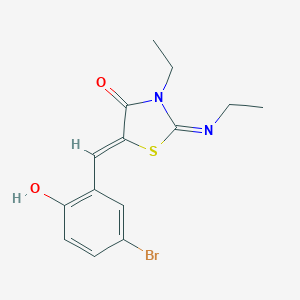![molecular formula C21H14I2N2O3S B297799 2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B297799.png)
2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique properties and potential to be used in various research fields.
作用機序
The exact mechanism of action of 2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors, leading to its biological and pharmacological effects.
Biochemical and Physiological Effects:
2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to have potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile in lab experiments include its unique properties and potential to be used in various research fields. However, its limitations include its complex synthesis method and potential toxicity.
将来の方向性
There are numerous future directions for the research of 2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile. Some potential areas of research include further studies on its mechanism of action, its potential applications in drug discovery and development, and its potential use in the treatment of various diseases. Additionally, future research could focus on the development of more efficient and cost-effective synthesis methods for this compound.
合成法
The synthesis of 2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile involves the reaction between 2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidine-5-carboxylic acid and 2,4,6-triiodophenol in the presence of a catalyst. The resulting compound is then reacted with benzonitrile to yield the final product.
科学的研究の応用
2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological and pharmacological activities, making it a potential candidate for drug discovery and development.
特性
製品名 |
2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile |
|---|---|
分子式 |
C21H14I2N2O3S |
分子量 |
628.2 g/mol |
IUPAC名 |
2-[[2-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]-4,6-diiodophenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C21H14I2N2O3S/c1-2-7-25-20(26)18(29-21(25)27)9-15-8-16(22)10-17(23)19(15)28-12-14-6-4-3-5-13(14)11-24/h2-6,8-10H,1,7,12H2/b18-9+ |
InChIキー |
PUKCOELLAPQVKC-GIJQJNRQSA-N |
異性体SMILES |
C=CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)I)I)OCC3=CC=CC=C3C#N)/SC1=O |
SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC(=C2OCC3=CC=CC=C3C#N)I)I)SC1=O |
正規SMILES |
C=CCN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)OCC3=CC=CC=C3C#N)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297717.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297719.png)
![(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)
![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)
![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)

![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297739.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297740.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297741.png)
![ethyl {2-[(6-(anilinocarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B297742.png)